5-Hydroxymethylcytidine

Overview

Description

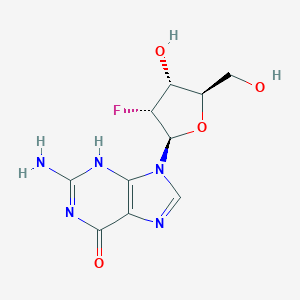

5-Hydroxymethylcytidine (5-HMC) is a modified form of the nucleoside cytidine, which is found in DNA and RNA. It is an important epigenetic marker and has been widely studied for its role in gene expression, DNA methylation, and other cellular processes. 5-HMC is synthesized from cytidine by the enzyme TET (Ten-eleven translocation). It is also produced in cells from the oxidation of 5-methylcytidine (5-mC). 5-HMC is involved in a variety of biological processes, including transcriptional regulation, chromatin remodeling, and DNA methylation.

Scientific Research Applications

Modified RNA Oligonucleotides Synthesis : 5-Hydroxymethylcytosine (hm5rC) phosphoramidite synthesis facilitates the creation of modified RNA oligonucleotides. These modified oligonucleotides demonstrate increased stability in RNA duplexes and are useful for in vitro studies (Riml et al., 2017).

Insights into RNA Function : Efficient solid-phase synthesis methods for RNA oligonucleotides containing 5-hydroxymethylcytosine have been developed. This advancement aids in understanding the function of RNA containing this modification in regulatory processes and metabolism (Riml & Micura, 2017).

Role in RNA and Gene Regulation : 5-Hydroxymethylcytidine (hm5C) is involved in RNA biology, potentially playing critical regulatory roles in gene transcription and protein translation (Huber et al., 2015).

Base-Resolution Sequencing Method : A novel sequencing method for this compound in RNA has been developed, allowing for the exploration of its distribution and biological function in cellular development and differentiation (Koyama et al., 2021).

Cancer Biomarker Potential : Urinary hydroxylmethylation modifications of this compound indicate significant increases in cancer patients, suggesting its potential as a non-invasive cancer indicator (Zhang et al., 2019).

Neurological Disorders : The presence of 5-Hydroxymethylcytosine (5hmC) in Purkinje neurons and the brain hints at a possible role in neuronal chromatin and neurological disorders (Kriaucionis & Heintz, 2009).

Detection in Genomic DNA : A PBAQA-PGMA fluorescent probe effectively detects 5-hydroxymethylcytosine in genomic DNA, offering a straightforward method for cancer marker detection (Chen et al., 2017).

Safety and Hazards

Future Directions

The future directions of 5-Hydroxymethylcytidine research are likely to focus on understanding its distribution and biological function, as these areas remain largely unexplored . Further studies are needed to explore its potential roles in cellular development, differentiation, and disease processes.

Mechanism of Action

Target of Action

5-Hydroxymethylcytidine (5hmC) is a modified base that is primarily found in mammalian DNA . It is a key epigenetic marker that regulates gene expression and can influence cell proliferation and differentiation . The primary targets of 5hmC are the DNA molecules in the cells .

Mode of Action

5hmC is produced from 5-methylcytosine (5mC) under the action of TET enzymes . This conversion is a part of DNA methylation, a crucial epigenetic modification in living organisms . The presence of 5hmC in DNA can affect the binding of proteins and other molecules to DNA, thereby influencing the transcription of genes .

Biochemical Pathways

The formation and transformation of 5hmC in DNA are part of the DNA methylation process . DNA methylation is a biochemical pathway that plays a vital role in regulating gene expression and maintaining genome stability . The conversion of 5mC to 5hmC by TET enzymes is a key step in this pathway .

Pharmacokinetics

It is known that 5hmc is naturally present in various types of cells in the body .

Result of Action

The presence of 5hmC in DNA can influence gene expression, cell proliferation, and differentiation . It has been observed that the overall level of 5hmC is significantly lower in tumor tissues compared to normal tissues, suggesting that a disruption in the genome-wide distribution of 5hmC may be involved in the development of tumors .

Action Environment

The action of 5hmC is influenced by various environmental factors. For instance, the distribution and biological function of 5hmC in RNA are associated with cellular development and differentiation . Moreover, the presence of 5hmC in DNA is tissue-specific, implying that it may be related to tissue-specific gene expression and functions .

Biochemical Analysis

Biochemical Properties

5hmC is associated with cellular development and differentiation . It can be generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes .

Cellular Effects

5hmC is associated with cellular development and differentiation . It is thought to regulate gene expression, influence cell proliferation, and differentiation processes . Reduction in the 5-Hydroxymethylcytidine levels have been found associated with impaired self-renewal in embryonic stem cells .

Molecular Mechanism

5hmC is produced from 5-methylcytosine in an enzymatic pathway involving three 5-methylcytosine oxidases, Ten-eleven translocation (TET)1, TET2, and TET3 . It is proposed to be involved in the regulation of gene expression, mRNA stability, and protein translation .

Temporal Effects in Laboratory Settings

The distribution and biological function of 5hmC in RNA remain largely unexplored due to the lack of suitable detection methods . It is known that the levels of 5hmC change over time, with the amount increasing with age, as shown in mouse hippocampus and cerebellum .

Dosage Effects in Animal Models

It is known that 5hmC plays a central role in Drosophila brain development .

Metabolic Pathways

5hmC is generated by oxidation of 5-methylcytosine, a reaction mediated by TET enzymes . This suggests that 5hmC is involved in the metabolic pathway of DNA methylation and demethylation.

Transport and Distribution

The distribution of 5hmC varies significantly depending on the cell type . The highest levels are found in neuronal cells of the central nervous system .

Subcellular Localization

5hmC is abundant in developing neurons where it specifically localizes to gene bodies of genes important for neuronal differentiation . This suggests that 5hmC may be directed to specific compartments or organelles in the cell.

properties

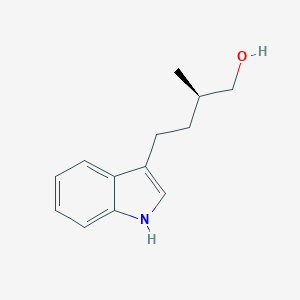

IUPAC Name |

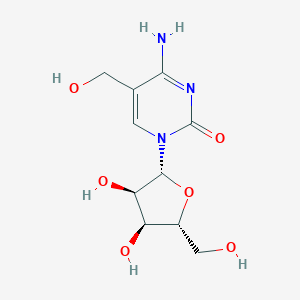

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.